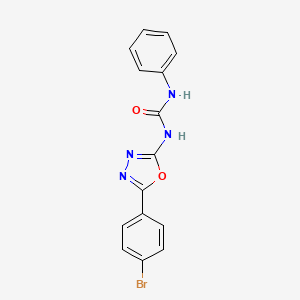

1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis information for this compound was not found, oxadiazole derivatives are often synthesized using various techniques . For example, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . These techniques allow for the determination of the crystal structure and the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound were not found, similar compounds have been studied for their antiviral and other biological activities.

Aplicaciones Científicas De Investigación

Antimicrobial and Hemolytic Activities

One study involved the synthesis of a series of compounds related to 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea, which were evaluated for their antimicrobial and hemolytic activities. These compounds displayed varying degrees of activity against selected microbial species, with some showing promising results comparable to reference standards. Notably, certain derivatives demonstrated potent antimicrobial properties with minimal cytotoxicity, indicating their potential as safer antimicrobial agents (Gul et al., 2017).

Insecticidal Properties

Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed their insecticidal efficacy against the diamondback moth (Plutella xylostella), a common agricultural pest. The study showed that specific derivatives had high insecticidal activity at low concentrations, highlighting the potential of these compounds for developing new insecticides (Qi et al., 2014).

Applications in Optoelectronics

Oxadiazole derivatives have been studied for their applications in optoelectronic devices. For instance, new oxadiazole derivatives were synthesized and characterized for their thermal, optical, and electrochemical properties, demonstrating their potential as electron-transporting or hole-blocking materials in organic optoelectronic devices due to their good thermal stabilities and low orbital energy levels (Liu et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

Another study focused on the synthesis of m-terphenyl oxadiazole derivatives, which exhibited high electron mobilities, making them suitable as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. The use of these materials in OLEDs resulted in devices with reduced driving voltages and high efficiency, underscoring the value of oxadiazole derivatives in enhancing the performance of OLEDs (Shih et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various targets. For example, pyrazole derivatives, which share a similar heterocyclic structure, have been reported to interact with enzymes like acetylcholinesterase (AchE) in the nervous system .

Mode of Action

The interaction of these compounds with their targets often involves binding to the active site of the enzyme or receptor, which can inhibit the function of the target and lead to various downstream effects .

Biochemical Pathways

The inhibition of enzymes like AchE can affect various biochemical pathways. For example, AchE is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of AchE can lead to an increase in acetylcholine levels, affecting nerve signal transmission .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, inhibition of AchE can lead to changes in nerve signal transmission, potentially affecting behavior and movement .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in stress response and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the hydrolysis of acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to degrade into various metabolites, which can have different biochemical properties and effects . In in vitro studies, the stability of this compound has been shown to be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can lead to persistent oxidative stress and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRWZJCEJNCOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2521018.png)

![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)